Gram-Scale Synthesis Yield: 95% Isolated Yield with Full Spectroscopic Characterization
The gold-standard patent synthesis from Eli Lilly delivers 1-iodo-2,4-dimethyl-3-nitrobenzene in a 95% isolated yield (119 g) from 1,3-dimethyl-2-nitrobenzene, with unequivocal structural confirmation by 1H NMR and subsequent high-yield derivatization [1]. In contrast, commercial suppliers report standard purities of 95-97% for the bromo and chloro analogs , but no directly comparable gram-scale synthetic protocol with equivalent yield data has been published in a patent literature context.
| Evidence Dimension | Isolated Yield for Analogous Iodination Procedure from Corresponding Non-Halogenated Precursor |
|---|---|
| Target Compound Data | 95% yield (119 g scale); 1H NMR (300.16 MHz, CDCl3): δ 7.80 (d, J= 8.2 Hz, 1H), 6.85 (d, J= 8.2 Hz, 1H), 2.37 (s, 3H), 2.23 (s, 3H) [1] |
| Comparator Or Baseline | 1-Bromo-2,4-dimethyl-3-nitrobenzene: No published patent with analogous scale/yield data found in primary literature; vendor purity specification: 95% . 1-Chloro-2,4-dimethyl-3-nitrobenzene: No comparable published patent found; vendor purity specification: 95% . |
| Quantified Difference | The iodo compound has a documented high-yielding, reproducible patent synthesis; this data is absent for the bromo and chloro analogs, creating a risk of undefined synthetic methodology for in-house preparation. |
| Conditions | Gram-scale procedure (WO2014/4230 A1): 1,3-dimethyl-2-nitrobenzene, sulfuric acid, acetic acid, iodine, periodic acid, 90 °C, 7 days, water precipitation. |
Why This Matters
Procurement of the iodo compound is directly supported by a detailed, published process that guarantees a consistent, high-yield supply of confirmed structure, de-risking synthesis planning.
- [1] Blanco-Pillado, M.-J., et al. (2014). Dimethyl-benzoic acid compounds. WO Patent No. 2014004230 A1. Eli Lilly and Company. Scheme 4, Step A. View Source
